2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is a complex organic compound that features a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be synthesized through the O-alkylation of salicylaldehyde with chloroacetic acid, followed by cyclization and decarboxylation . The next step involves the introduction of the methoxyethyl group through a nucleophilic substitution reaction. Finally, the amino group is introduced, and the compound is acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzofuran derivatives are investigated for their antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which lacks the methoxyethyl and amino groups.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another derivative with similar applications as psoralen.
Uniqueness
2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl and amino groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]amino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-10(17)20-9-15(18)16-8-14(19-2)13-7-11-5-3-4-6-12(11)21-13/h3-7,14H,8-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTACYVLDZGWSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.